molecular formula C23H20N2O3 B11344348 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11344348
M. Wt: 372.4 g/mol
InChI Key: OSRUQGKLAGFOPN-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the formation of the benzoxazole ring followed by the attachment of the phenyl and ethylphenoxy groups. One common method involves the cyclization of 2-aminophenol with an aldehyde to form the benzoxazole core . This is followed by a series of substitution reactions to introduce the phenyl and ethylphenoxy groups.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, the use of magnetic solid acid nanocatalysts has been explored for the synthesis of benzoxazole derivatives in water under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct biological and photophysical properties. The presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-2-16-7-13-19(14-8-16)27-15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)

InChI Key

OSRUQGKLAGFOPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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